2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride
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Overview
Description
Scientific Research Applications
Generation of Structurally Diverse Libraries
"2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride" serves as a precursor in the synthesis of a wide array of structurally diverse compounds. Roman (2013) discusses the use of a related compound in alkylation and ring closure reactions to generate a diverse library of compounds, highlighting its utility in creating functional materials with potential applications in drug discovery and materials science (Roman, 2013).
Metalation and Carbon-Carbon Coupling Reactions
Westerhausen et al. (2001) investigated the metalation of related amines with dimethylzinc, leading to complexes that undergo carbon-carbon coupling reactions. This research underscores the role of these amines in facilitating the formation of complex metal-organic frameworks, which are crucial for catalysis and materials science (Westerhausen et al., 2001).
Hydrogen-bonding Patterns in Enaminones
Balderson et al. (2007) explored the hydrogen-bonding patterns of enaminones, which are closely related to "this compound". Their work provides insights into the intermolecular interactions that govern the stability and reactivity of these compounds, with implications for designing better pharmaceuticals and supramolecular assemblies (Balderson et al., 2007).
Synthesis of Substituted Pyrroles
Gabriele et al. (2001) demonstrated the utility of similar amines in the palladium-catalyzed cycloisomerization of (Z)-(2-en-4-ynyl)amines to synthesize substituted pyrroles. This method has significant implications for the synthesis of complex organic molecules, highlighting the versatility of these amines in organic synthesis (Gabriele et al., 2001).
Corrosion Inhibition on Mild Steel
Das et al. (2017) explored the application of cadmium(II) Schiff base complexes, derived from similar amines, in corrosion inhibition on mild steel. Their findings open new avenues for using these compounds in industrial applications, particularly in protecting metals from corrosion (Das et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-(3,3-dimethylpyrrolidin-1-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(2)3-5-10(7-8)6-4-9;;/h3-7,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLRDMMDUXACPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CCN)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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